An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery
An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride (CAS Number: 1212307-96-4) is a chiral amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel ligands targeting central nervous system (CNS) receptors. Its structural motif is of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, potential pharmacological applications with a focus on sigma (σ) receptors, analytical methodologies for quality control, and essential safety and handling protocols.
Introduction: The Significance of Chiral Amines in CNS Drug Development
The precise three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For chiral molecules, enantiomers can exhibit markedly different pharmacological and toxicological profiles. (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride belongs to a class of chiral phenylethylamines that are key pharmacophores in a variety of biologically active compounds. The presence of the dichloro-substituted phenyl ring and the stereochemistry of the amine group are critical determinants of its binding affinity and selectivity for specific receptors in the CNS. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in biological assays and as a starting material in solution-phase synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1212307-96-4 | [2] |
| Molecular Formula | C8H10Cl3N | [2] |
| Molecular Weight | 226.53 g/mol | [2] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended. | [2] |
| SMILES Code | CC1=CC=C(Cl)C(Cl)=C1.[H]Cl | [2] |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical step in its application for drug discovery. Asymmetric synthesis methodologies are employed to favor the formation of the desired (R)-enantiomer over its (S)-counterpart. The most common precursor for these syntheses is 1-(3,4-dichlorophenyl)ethanone.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. This method often utilizes a ruthenium or rhodium catalyst complexed with a chiral ligand.
Causality Behind Experimental Choices: The choice of a chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those derived from chiral amino alcohols or diamines create a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the hydroxyl group and subsequent displacement with an amine source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(3,4-dichlorophenyl)ethanone
Step 1: Asymmetric Reduction
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To a solution of 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in isopropanol, add a catalytic amount of a chiral ruthenium catalyst, such as (R,R)-Ts-DENEB (0.01 eq).
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Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(3,4-dichlorophenyl)ethanol.
Step 2: Conversion to the Amine
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Dissolve the crude (R)-1-(3,4-dichlorophenyl)ethanol in a suitable solvent such as tetrahydrofuran (THF).
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Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Stir the reaction at room temperature to form the corresponding azide.
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Reduce the azide in situ using a reducing agent like triphenylphosphine (PPh3) followed by the addition of water to yield the crude (R)-1-(3,4-Dichlorophenyl)ethanamine.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.
Caption: Biocatalytic synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.
Potential Pharmacological Applications: Targeting the Sigma-1 Receptor
The (S)-enantiomer of 1-(3,4-Dichlorophenyl)ethanamine has been identified as a key intermediate for synthesizing ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions. [1]It is highly probable that the (R)-enantiomer also serves as a crucial building block for ligands targeting these receptors, potentially with different selectivity or potency.
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. [3][4]It is involved in the regulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. [3][4]Modulation of σ1R activity has shown therapeutic potential in preclinical models of neurodegenerative diseases, neuropathic pain, and depression. [5]
The Sigma-1 Receptor Signaling Pathway
The activation of the σ1R by its ligands triggers a cascade of intracellular events. Under normal conditions, σ1R is in a complex with the binding immunoglobulin protein (BiP), another ER chaperone. [4]Upon ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their function. [4][6]This modulation can lead to the regulation of downstream signaling pathways, such as those involving protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing neuronal survival and plasticity. [5]
Caption: Simplified overview of the Sigma-1 receptor signaling pathway.
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is essential for its use in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices: The choice of the CSP is critical and is based on the structure of the analyte. For chiral amines like the topic compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
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Column: A chiral column, such as a Chiralcel® OD-H or a Lux® Cellulose-1.
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio should be optimized for the specific column and system.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).
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Sample Preparation: Dissolve a small amount of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride in the mobile phase.
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Injection Volume: 10 µL.
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Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. The aromatic protons will appear in the range of 7.0-7.5 ppm. The methine proton adjacent to the nitrogen will be a quartet, and the methyl protons will be a doublet. The protons of the amine group may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming its carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (R)-1-(3,4-Dichlorophenyl)ethanamine, the molecular ion peak [M]+ would be expected at m/z corresponding to the free base (C8H9Cl2N). The hydrochloride salt will not be observed directly. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the bond between the ethylamine side chain and the phenyl ring.
Stability, Storage, and Handling
Stability: (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a salt and is generally more stable than its free base form. [3]It should be protected from moisture to prevent hydrolysis. Long-term stability is best ensured by storage at low temperatures (-20°C) in a tightly sealed container.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [3] Handling:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
Conclusion
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral building block with significant potential in the field of CNS drug discovery. Its utility as a precursor for sigma-1 receptor ligands highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its synthesis, pharmacology, and analytical characterization is crucial for its effective application in research and development. This guide provides a foundational framework for scientists and researchers working with this promising compound.
References
- CymitQuimica. (2024). Safety Data Sheet for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.
- Prasanth, M. I., Malar, D. S., & Tencomnao, T. (2022). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 16, 868393.
- Ponce-Balbuena, D., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11839.
- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 138, 233-244.
Sources
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